molecular formula C9H18O B098354 4,6-Dimethylheptan-2-one CAS No. 19549-80-5

4,6-Dimethylheptan-2-one

Cat. No.: B098354
CAS No.: 19549-80-5
M. Wt: 142.24 g/mol
InChI Key: YXFDTUKUWNQPFV-UHFFFAOYSA-N
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Description

4,6-Dimethylheptan-2-one, also known as 4,6-Dimethyl-2-heptanone, is an organic compound with the molecular formula C₉H₁₈O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinct chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethylheptan-2-one can be synthesized through several methods. One common approach involves the alkylation of 2-heptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. One such method involves the catalytic hydrogenation of 4,6-dimethyl-2-heptenal using a palladium catalyst. This process is efficient and yields high purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylheptan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride results in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted ketones

Scientific Research Applications

4,6-Dimethylheptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: The compound is employed in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethylheptan-2-one involves its interaction with various molecular targets. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. The carbonyl group is the primary site of reactivity, allowing the compound to form covalent bonds with nucleophiles. This reactivity is crucial in its role as a synthetic intermediate and in its biological activity.

Comparison with Similar Compounds

    2-Heptanone: Another ketone with a similar structure but without the methyl groups at positions 4 and 6.

    4,6-Dimethyl-2-heptanol: The reduced form of 4,6-Dimethylheptan-2-one, where the carbonyl group is converted to a hydroxyl group.

    4,6-Dimethyl-2-heptenal: An aldehyde with a similar structure but with a formyl group instead of a carbonyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups at positions 4 and 6 influences its steric and electronic characteristics, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

4,6-dimethylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFDTUKUWNQPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052784
Record name 4,6-Dimethyl-2-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Heptanone, 4,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19549-80-5
Record name 4,6-Dimethyl-2-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptanone, 4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptanone, 4,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-Dimethyl-2-heptanone
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URL https://comptox.epa.gov/dashboard/DTXSID2052784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylheptan-2-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 4,6-dimethylheptan-2-one in the context of the research?

A1: The research article focuses on synthesizing polypropionate fragments, which are important structural motifs found in various natural products with biological activity. this compound itself is not the primary target, but rather a key intermediate in the synthesis of more complex molecules. Specifically, the article describes the synthesis of (-)-(3R,4R,5R,6S)-3,4:5,7-bis(isopropylidenedioxy)-4,6-dimethylheptan-2-one []. This compound demonstrates the successful application of stereoselective aldol reactions using chiral auxiliaries, like camphanic acid derivatives, to control the stereochemistry of polypropionate fragments [].

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